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Bacteriocin lactocin-705 -

Bacteriocin lactocin-705

Catalog Number: EVT-246984
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of lactocin 705 involves a complex series of biological processes including transcription, translation, and post-translational modifications. The structural genes for lactocin 705 have been identified and sequenced from a plasmid approximately 35 kb in size. The genes encode for the two peptides that are essential for its antimicrobial activity. These peptides are synthesized as precursors that require processing to become active .

The purification of lactocin 705 typically involves several biotechnological techniques such as salting-out, solvent extraction, ultrafiltration, ion-exchange chromatography, and size exclusion chromatography. These methods help isolate the bacteriocin from the fermentation broth while maintaining its biological activity .

Chemical Reactions Analysis

Lactocin 705's mechanism involves interactions with target bacterial cells, leading to disruptions in membrane integrity. Upon contact with sensitive bacteria such as Listeria monocytogenes, lactocin 705 induces the formation of pores in the cell membrane. This process results in the efflux of ions and other intracellular components, ultimately leading to cell death . The presence of a proton motive force enhances this interaction, making energized cells more susceptible to the bacteriocin's action.

Mechanism of Action

The mechanism of action of lactocin 705 is primarily based on its ability to disrupt bacterial cell membranes. When added to sensitive strains like Lactobacillus plantarum, lactocin 705 dissipates both the membrane potential and pH gradient across the membrane. This activity is significantly enhanced in energized cells where glucose is present, leading to an immediate release of intracellular potassium ions and inorganic phosphate . Notably, calcium ions have been shown to provide a protective effect against lactocin 705's action .

Applications

Lactocin 705 has significant potential in various scientific applications:

  • Food Preservation: Its antimicrobial properties make it an effective agent for inhibiting spoilage organisms and pathogens in food products.
  • Biotechnology: Research into bacteriocins like lactocin 705 contributes to understanding microbial interactions and could lead to novel biotechnological applications.
  • Pharmaceuticals: Given its potent antibacterial activity, lactocin 705 may be explored for therapeutic uses against antibiotic-resistant bacterial strains.
Introduction to Bacteriocin Lactocin-705

Historical Discovery and Taxonomic Origin in Lactobacillus spp.

Lactocin-705 was first identified in the early 1990s from Lactobacillus casei CRL705, a strain isolated from dry-fermented sausages of Argentinean origin [1] [3]. This bacteriocin emerged during screening programs targeting natural antimicrobials in traditional meat products, where it demonstrated potent activity against spoilage and pathogenic bacteria [1] [5]. The producer strain CRL705 was taxonomically classified within the Lactobacillus casei group, a cluster of LAB renowned for their metabolic versatility in fermented ecosystems. Genetic studies later confirmed that lactocin-705 biosynthesis genes are encoded on a ~35 kb plasmid within this strain, highlighting the mobile genetic element-mediated distribution of bacteriocin traits in microbial communities [5]. The initial purification and characterization efforts, completed by 1999, revealed its unique two-component nature and established its molecular weight at approximately 3.3 kDa per peptide [3].

Classification Within Bacteriocin Families: Class IIb Two-Peptide Systems

Lactocin-705 belongs to Class IIb bacteriocins, characterized by requiring two distinct peptides for full antimicrobial activity [2] [8]. This classification places it among bacteriocins dependent on peptide complementarity, such as lactacin F, lactococcin G, and plantaricin EF/JK [2] [8]. Structurally, lactocin-705 consists of two 33-amino-acid peptides designated 705α (3,357.80 Da) and 705β, each featuring a high glycine content and a predicted amphiphilic α-helical conformation crucial for membrane interaction [1] [3]. Unlike Class IIa (pediocin-like) bacteriocins, lactocin-705 lacks the conserved "YGNGV" motif and demonstrates no significant sequence homology to other known bacteriocins in databases [5] [3]. Its peptides are synthesized as precursors with double-glycine leader peptides (15-30 residues) that are cleaved during export by dedicated ABC transporters [2] [5].

Table 1: Molecular Characteristics of Lactocin-705

Property705α705β
Amino acid residues3333
Molecular weight (Da)3,357.80Similar range
Isoelectric point (pI)10.03Not specified
Leader peptide typeDouble-glycineDouble-glycine
Post-translational modificationsNoneNone
Predicted secondary structureAmphiphilic α-helixAmphiphilic α-helix
GxxxG motifs presentYesYes
Synergy ratio (α:β)1:11:1

Ecological Role in Microbial Competition and Food Fermentation

In its native ecological niche, lactocin-705 functions as a competitive weapon for L. casei CRL705 against phylogenetically related bacteria and foodborne pathogens [1] [9]. It exhibits a narrow antimicrobial spectrum, primarily targeting other LAB including Lactobacillus plantarum, Lactobacillus casei, Leuconostoc spp., and pathogens like Streptococcus pyogenes and Staphylococcus aureus [1] [3]. Notably, it lacks intrinsic activity against Listeria monocytogenes, though L. casei CRL705 produces a separate anti-listerial compound [1]. The bacteriocin operates by disrupting proton motive force (PMF) in sensitive cells through pore formation, leading to potassium efflux, phosphate leakage, and cytoplasmic acidification [1] [2].

Table 2: Antimicrobial Spectrum of Lactocin-705

Target MicroorganismsSensitivityPrimary Ecological Context
Lactobacillus plantarum CRL691HighFermented meat microbiota
Leuconostoc spp.HighVegetable/meat fermentations
Lactobacillus caseiModerate-HighCompetitive exclusion
Streptococcus pyogenesModeratePathogen inhibition
Staphylococcus aureusModeratePathogen inhibition
Listeria monocytogenesResistantNot targeted
Gram-negative bacteriaResistantNot targeted

In food ecosystems, particularly meat and dairy fermentations, lactocin-705 contributes to microbial stability through several mechanisms:

  • Spoilage Control: By inhibiting competing LAB and Leuconostoc spp., it extends product shelf-life and maintains sensory qualities [1] [4].
  • Pathogen Inhibition: Activity against S. aureus enhances safety in fermented sausages and cheeses where this pathogen may persist [1] [6].
  • Environmental Adaptation: Production is optimized at fermentation-relevant conditions (30°C, acidic pH) and influenced by ions like Ca²⁺, which modulates its pore-forming efficiency [1] [4]. Its effectiveness in meat matrices was demonstrated by Vignolo et al. (1996), where concentrated supernatants of L. casei CRL705 reduced L. monocytogenes growth in meat slurry, showcasing its biopreservation potential despite the bacteriocin itself not targeting this pathogen [1]. This ecological role positions lactocin-705 as a natural barrier against spoilage and pathogenic bacteria in protein-rich fermented foods, aligning with consumer demands for reduced chemical preservatives [6] [9].

Properties

Product Name

Bacteriocin lactocin-705

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